Cas no 321432-21-7 (2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione)
![2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione structure](https://ja.kuujia.com/scimg/cas/321432-21-7x500.png)
2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione 化学的及び物理的性質
名前と識別子
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- 2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione
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- MDL: MFCD00244747
- インチ: 1S/C16H16N2O4/c1-17-14(19)13-12-9(8-22-15(13)18(2)16(17)20)7-21-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3
- InChIKey: FZDZCSYWZKEFFE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)C(=O)C2C3C4=CC=CC=C4OCC3COC=2N1C
2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1H-939-10MG |
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione |
321432-21-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 1H-939-5MG |
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione |
321432-21-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB299345-100 mg |
2,4-Dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione; . |
321432-21-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB299345-100mg |
2,4-Dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione; . |
321432-21-7 | 100mg |
€283.50 | 2025-02-27 | ||
Key Organics Ltd | 1H-939-1MG |
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione |
321432-21-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 1H-939-100MG |
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione |
321432-21-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | 1H-939-50MG |
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione |
321432-21-7 | >90% | 50mg |
£102.00 | 2025-02-09 |
2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dioneに関する追加情報
Chemical Profile of 2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione (CAS No. 321432-21-7)
2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound belongs to the chromeno-pyrimidine class of molecules, which are known for their diverse pharmacological properties. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.
The chemical structure of CAS No. 321432-21-7 features a chromeno-pyranopyrimidine scaffold, which is a combination of a chromene ring system and a pyranopyrimidine moiety. The chromene ring is characterized by its aromaticity and electron-deficient nature, while the pyranopyrimidine part contributes to the compound's ability to interact with biological targets. The specific arrangement of substituents at the 2-position and 4-position enhances the compound's reactivity and binding affinity towards various biological receptors.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione core has been extensively studied for its potential applications in treating a range of diseases, including cancer and inflammatory disorders. The 1,3(2H,4H)-dione functional group within the molecule plays a crucial role in modulating its pharmacokinetic properties and bioavailability.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes and receptors involved in disease pathways. For instance, preliminary research suggests that CAS No. 321432-21-7 may interfere with the activity of kinases and other enzymes that are overexpressed in tumor cells. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.
The synthesis of 2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,4H)-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of methyl groups at the 2-position and 4-position enhances the compound's stability and solubility in various solvents. Furthermore, the tetrahydro moiety contributes to its flexibility and ability to adopt multiple conformations that can improve binding affinity to biological targets.
One of the most intriguing aspects of this compound is its potential to act as a dual inhibitor or modulator. The presence of multiple functional groups allows it to interact with different biological pathways simultaneously. For example, studies have shown that it may inhibit both cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes involved in inflammation processes. This dual mechanism of action could lead to more effective therapeutic outcomes compared to single-target inhibitors.
The pharmacological profile of CAS No. 321432-21-7 has been further explored through computational modeling and molecular dynamics simulations. These studies have provided insights into how the compound interacts with its biological targets at the atomic level. The results suggest that the chromeno-pyranopyrimidine scaffold can form stable hydrogen bonds and hydrophobic interactions with key residues on the target proteins. This detailed understanding has guided the optimization efforts aimed at improving potency and selectivity.
Recent clinical trials have begun to evaluate the safety and efficacy of derivatives based on this core structure. While initial results are promising, 2,4-dimethyl-6,6a,7,12b-tetrahydrochromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H,H) -dione remains under investigation for its full therapeutic potential across various disease indications.
The development of new synthetic methodologies has also been instrumental in expanding the library of chromeno-pyrimidine derivatives for drug discovery purposes. Advances in catalytic reactions and green chemistry principles have enabled more efficient synthesis routes while minimizing environmental impact. These innovations are crucial for scaling up production and making high-quality compounds more accessible for research purposes.
In conclusion, CAS No. 321No.> represents an exciting area of research with significant implications for pharmaceutical development.* Its unique structural features,* combined*with*its*potential*biological*activities,*make*it*a*promising*candidate*for*further*investigation.*Ongoing*studies*are*expected*to*elucidate*much*more*about*its*potential*treatment*applications.*The*cumulative*knowledge*gained from these efforts will contribute significantly to our understanding of heterocyclic chemistry*and its role in modern medicine.*
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